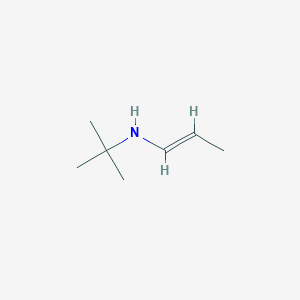

Tert-butyl(prop-1-en-1-yl)amine

Description

BenchChem offers high-quality Tert-butyl(prop-1-en-1-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl(prop-1-en-1-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-N-[(E)-prop-1-enyl]propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-5-6-8-7(2,3)4/h5-6,8H,1-4H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNKWLDUVCHXTD-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CNC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/NC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of Tert-butyl(prop-1-en-1-yl)amine

The Structural Dynamics and Synthetic Utility of Tert-butyl(prop-1-en-1-yl)amine: A Technical Whitepaper

Executive Summary

Tert-butyl(prop-1-en-1-yl)amine (CAS: 1314991-39-3) is a highly reactive secondary enamine. Due to the inherent thermodynamic instability of secondary enamines, this molecule represents a fascinating case study in kinetic trapping, steric stabilization, and organocatalytic design. This whitepaper provides a comprehensive analysis of its structural dynamics, physicochemical properties, and the self-validating synthetic protocols required for its isolation and application in advanced drug development.

Molecular Architecture and Tautomeric Causality

Secondary enamines are notoriously elusive. In aliphatic systems, they exist in a tautomeric equilibrium with their corresponding imine form (in this case, N-tert-butylpropan-1-imine). The thermodynamic preference overwhelmingly favors the imine due to the superior bond dissociation energy of the C=N double bond compared to the C=C double bond, alongside the stabilization of the N-H bond[1].

However, the introduction of the highly bulky tert-butyl group on the nitrogen atom fundamentally alters this energy landscape. The steric bulk introduces severe A(1,3) allylic strain in the imine form, which partially narrows the energy gap between the two tautomers. Furthermore, the enamine form allows for the conjugation of the nitrogen lone pair with the vinylic π-system. Despite this electronic stabilization, under standard thermodynamic conditions, the equilibrium still acts as a "thermodynamic sink," heavily favoring the imine[1]. To utilize the enamine, chemists must bypass thermodynamic equilibration entirely through strict kinetic control[2].

Figure 1: Thermodynamic vs. kinetic control in the imine-enamine tautomeric network.

Physicochemical Properties

The quantitative data for Tert-butyl(prop-1-en-1-yl)amine is summarized below to facilitate experimental planning and analytical tracking[3].

| Property | Value / Description |

| IUPAC Name | N-tert-butylprop-1-en-1-amine |

| Common Synonyms | Tert-butyl(prop-1-en-1-yl)amine |

| CAS Registry Number | 1314991-39-3 |

| Molecular Formula | C7H15N |

| Molecular Weight | 113.20 g/mol |

| Structural Class | Secondary Enamine |

| Kinetic Half-Life (22 °C) | ~1.7 - 1.9 days (under strictly anhydrous/aprotic conditions) |

Catalytic Synthesis and Kinetic Trapping: A Self-Validating Protocol

Causality of Experimental Design: Direct condensation of propanal and tert-butylamine fails to yield the enamine because the generation of water accelerates the tautomerization into the imine sink. Therefore, a kinetic approach via the catalytic isomerization of allylic amines is required[2]. Using a neutral rhodium(I) complex (e.g., HRh(CO)(PPh3)3), the corresponding allylic amine (N-tert-butylprop-2-en-1-amine) undergoes a highly selective 1,3-hydrogen shift. The bulky triphenylphosphine ligands on the Rh-catalyst prevent the formation of stable, unreactive Rh-imine complexes, ensuring catalyst turnover while kinetically starving the spontaneous tautomerization[2].

Step-by-Step Methodology:

-

Substrate Preparation: In a rigorously flame-dried Schlenk flask under an argon atmosphere, dissolve N-tert-butylprop-2-en-1-amine (10 mmol) in anhydrous, degassed tetrahydrofuran (THF, 20 mL). Causality: Argon and anhydrous THF are mandatory; trace moisture acts as a proton shuttle, instantly catalyzing the enamine-to-imine collapse.

-

Catalyst Introduction: Add 1 mol% of HRh(CO)(PPh3)3 to the solution. Stir the mixture at 22 °C for 12 hours in the dark.

-

In-Process Control (IPC) & Self-Validation: Extract a 0.1 mL aliquot, dilute in dry THF-d8, and analyze via 1H NMR.

-

Validation Metric: The system is validated for the next step only if the vinylic protons of the enamine (multiplets at δ 4.0–6.0 ppm) integrate to >90% relative to the imine methylene protons (triplet at δ 3.5–4.2 ppm)[1]. If <90%, the system rejects progression; continue stirring and re-test.

-

-

Electrophilic Trapping: Once validated, cool the reactor to -78 °C. Introduce the desired electrophile (e.g., an alkyl halide or Michael acceptor) dropwise. The steric bulk of the N-tert-butyl group directs the electrophilic attack regioselectively to the β-carbon.

-

Hydrolysis: Quench the reaction with a mildly acidic aqueous buffer (pH 5) to hydrolyze the resulting α-substituted imine, yielding the functionalized propanal derivative.

Figure 2: Self-validating synthetic workflow for the generation and utilization of the enamine.

Strategic Applications in Drug Development

In the pharmaceutical industry, Tert-butyl(prop-1-en-1-yl)amine acts as a highly versatile, stereodirecting nucleophile.

-

Polyfunctional Heteroaromatics: Enamines are foundational building blocks for synthesizing substituted pyridines, pyrimidines, and other nitrogenous heterocycles. By reacting this secondary enamine with malononitrile derivatives or α,β-unsaturated cyanides, chemists can construct complex, multi-substituted pyridine rings that serve as the core scaffolds for numerous kinase inhibitors and CNS-active APIs.

-

Organocatalysis and Asymmetric Synthesis: The transient generation of this enamine is a core principle in organocatalytic α-functionalization. The bulky tert-butyl group effectively shields one face of the enamine, allowing for highly enantioselective additions to electrophiles. Upon cleavage of the tert-butyl auxiliary, the resulting chiral aldehydes are advanced into late-stage drug candidates.

References

1.[2] Synthesis of Simple Enamines via Catalytic Isomerization of Allylic Amine Substrates and Their Polymerization Behavior. Academia.edu. URL: [Link] 2.[1] Imine−Enamine Tautomeric Equilibrium of Palladium Imidoyl Complexes. ACS Publications. URL: [Link] 3. Product Class 1: Pyridines. Thieme E-Books & E-Journals. URL:[Link] 4.[3] CAS#:112335-33-8 | methyl 4-cyano-3-(trifluoromethyl)but-3-enoate (Contains related compound Tert-butyl(prop-1-en-1-yl)amine 1314991-39-3). Chemsrc. URL:[Link]

Sources

Thermodynamic Stability of Hindered Enamines Derived from Propanal: A Mechanistic and Computational Guide

Executive Summary

Enamines are indispensable intermediates in modern organocatalysis and drug development, serving as highly nucleophilic carbon-centered species for asymmetric functionalization. When derived from propanal—a prototypical linear aldehyde—and sterically hindered secondary amines (such as MacMillan catalysts or diarylprolinol silyl ethers), the thermodynamic stability of the resulting enamine dictates the efficiency, rate, and stereochemical outcome of the downstream reaction.

This technical whitepaper explores the thermodynamic landscape of hindered propanal enamines, dissecting the structural, stereochemical, and computational factors that govern their stability. By synthesizing empirical NMR data and advanced Density Functional Theory (DFT) calculations, this guide provides researchers with actionable protocols for evaluating and optimizing enamine-based catalytic systems.

The Thermodynamic Landscape of Enamine Formation

The formation of an enamine from propanal and a secondary amine is a reversible, acid-catalyzed condensation process. The thermodynamic stability of the final enamine is not absolute; it is relative to the starting materials and the intermediate iminium ion[1].

The Equilibrium Cascade

The reaction cascade proceeds via a nucleophilic addition of the amine to propanal, yielding a carbinolamine intermediate. Subsequent dehydration, typically facilitated by an acid co-catalyst, generates an iminium ion. The deprotonation of the

In sterically hindered systems, the thermodynamic equilibrium is highly sensitive to the bulk of the amine. Severe steric clash can render the enamine thermodynamically less stable than the iminium ion, turning the iminium species into a thermodynamic sink[3]. The presence of explicit water molecules or acid co-catalysts further shifts this equilibrium by stabilizing the iminium ion via hydrogen-bonding networks, lowering the activation barrier by 6–10 kcal/mol[4].

Thermodynamic equilibrium of propanal enamine formation highlighting key intermediates.

Stereochemical and Conformational Dynamics

The thermodynamic stability of a propanal enamine is strictly governed by its geometry. Propanal enamines possess two critical axes of isomerism: the

E/Z Isomerism and Allylic Strain

For propanal, the

s-cis vs. s-trans Conformations

The

Conformational matrix of propanal enamines illustrating E/Z and s-cis/s-trans relationships.

Quantitative Thermodynamic Data

The nature of the secondary amine drastically alters the stability profile. Unhindered amines like pyrrolidine form highly stable enamines with propanal. As steric bulk increases (e.g., primary-tertiary diamines, MacMillan imidazolidinones, or bulky piperidines), the relative free energy of the enamine increases, destabilizing it relative to the iminium precursor[7].

The table below summarizes the relative thermodynamic stability (

| Amine Catalyst Type | Enamine Isomer | Relative Stability ( | Primary Destabilizing Factor |

| Pyrrolidine (Unhindered) | 0.0 (Reference) | None (Optimal conjugation) | |

| Pyrrolidine (Unhindered) | +3.2 | ||

| MacMillan Imidazolidinone | +4.8 | Steric clash with ring substituents | |

| Diarylprolinol Silyl Ether | +2.1 | Offset by non-covalent dispersion forces | |

| 2,2,6,6-Tetramethylpiperidine | > +12.0 | Severe steric hindrance at nitrogen |

Note: Calculations performed in implicit solvent (CPCM water/DMSO) show that solvation lowers the overall energy barriers by up to 14 kcal/mol compared to the gas phase[4].

Experimental and Computational Protocols

To ensure scientific integrity and reproducibility, the evaluation of enamine thermodynamic stability must rely on self-validating workflows. Below are the definitive protocols for both empirical and computational analysis.

Protocol 1: NMR-Based Determination of Enamine Thermodynamic Stability

This protocol utilizes in situ

Causality of Choices:

-

Internal Standard (1,3,5-Trimethoxybenzene): Chosen because its aromatic protons (~6.1 ppm) do not overlap with the critical enamine alkene protons (4.5–5.5 ppm) or aldehyde protons (9.5–10.0 ppm), ensuring self-validating integration.

-

Deuterated Solvent (DMSO-d6 or CDCl3): DMSO-d6 is often preferred to stabilize the polar iminium intermediate, providing a clear view of the entire equilibrium cascade[6].

Step-by-Step Procedure:

-

Preparation: In an NMR tube flushed with dry argon, dissolve exactly 0.10 mmol of propanal and 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard) in 0.5 mL of dry DMSO-d6.

-

Amine Addition: Inject 0.10 mmol of the hindered secondary amine (e.g., a diarylprolinol ether) into the NMR tube.

-

Catalyst Addition (Optional): If studying acid co-catalysis, add 0.02 mmol of a weak acid (e.g., benzoic acid).

-

Data Acquisition: Insert the tube into the NMR spectrometer pre-equilibrated to 298 K. Acquire

H NMR spectra every 5 minutes until the integral ratios of the aldehyde, iminium, and enamine peaks remain constant (indicating thermodynamic equilibrium). -

Stereochemical Assignment: Perform a 2D NOESY experiment. The

-isomer is confirmed by the spatial proximity (NOE cross-peaks) between the enamine alkene proton and the amine -

Calculation: Calculate

based on the final molar ratios.

Protocol 2: DFT Computational Workflow for Enamine Stability Profiling

Computational chemistry provides atomic-level insight into the energetic penalties of steric hindrance.

Causality of Choices:

-

Functional (M06-2X): This meta-GGA functional is explicitly chosen because it accurately captures medium-range non-covalent interactions (dispersion forces) which are critical for stabilizing folded conformers of bulky chiral enamines[8]. Standard B3LYP fails to capture these interactions accurately.

-

Frequency Checks: A self-validating step to ensure the optimized geometry is a true thermodynamic minimum (zero imaginary frequencies) rather than a transition state.

Step-by-Step Procedure:

-

Conformational Search: Generate all possible

and -

Geometry Optimization: Submit the lowest-energy conformers to DFT optimization using the M06-2X functional and the 6-311+G(d,p) basis set.

-

Solvation Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) to simulate the solvent environment (e.g., water or DMSO), as implicit solvation lowers energy barriers significantly and reflects realistic experimental conditions[4].

-

Frequency Calculation: Run a vibrational frequency calculation at the same level of theory. Verify that there are exactly zero imaginary frequencies.

-

Thermodynamic Extraction: Extract the sum of electronic and thermal free energies (

) at 298.15 K. Calculate relative stabilities (

Conclusion

The thermodynamic stability of hindered enamines derived from propanal is a delicate balance of electronic delocalization and profound steric constraints. While the

References

-

Relative Stability and Basicity of Enamines from Aminocatalysts. ResearchGate. Available at:[Link][8]

-

Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. PMC - National Institutes of Health. Available at:[Link][3][4]

-

NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. Available at:[Link][5][6]

-

Enamines - Formation, Properties, Reactions, and Mechanisms. Master Organic Chemistry. Available at:[Link][1]

-

Addition of Amines - Enamines. OpenOChem Learn. Available at:[Link][2]

-

Bond Energies of Enamines. ACS Omega. Available at:[Link][7]

-

How do E and Z isomers affect conjugation? Labster. Available at:[Link][9]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Addition of Amines - Enamines | OpenOChem Learn [learn.openochem.org]

- 3. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. theory.labster.com [theory.labster.com]

Technical Guide: Stereocontrolled Synthesis & Utilization of Tert-butyl(prop-1-en-1-yl)amine

Executive Summary

The Stability-Reactivity Paradox:

Tert-butyl(prop-1-en-1-yl)amine represents a classic challenge in organonitrogen chemistry: the Imine-Enamine Tautomerism .[1][2][3] Unlike tertiary enamines, this secondary enamine exists in a rapid equilibrium with its thermodynamically more stable tautomer,

For researchers and drug development professionals, "synthesizing" this specific enamine is rarely about isolation; it is about in-situ generation and stereochemical locking . The bulky tert-butyl group exerts profound steric influence (

This guide details the synthesis of the stable imine precursor, the protocols for its stereoselective conversion to the reactive enamine species (often as a metallo-enamine), and the spectroscopic validation of these geometries.

Part 1: Mechanistic Basis of E/Z Isomerism

Thermodynamic Control & Steric Strain

In the neutral enamine equilibrium, the (E)-isomer is significantly favored over the (Z)-isomer. This preference arises from Allylic 1,3-Strain (

-

Z-Isomer Instability: In the (Z)-form, the C2-methyl group is cis to the bulky tert-butylamino group. This creates severe steric clash, destabilizing the planar conjugation required for enamine resonance (

). -

E-Isomer Stability: The (E)-form places the C2-methyl group trans to the nitrogen, avoiding the steric bulk of the tert-butyl group.

Tautomeric Equilibrium

The secondary enamine is not the resting state. The proton on the nitrogen allows rapid 1,3-proton transfer, shifting the equilibrium toward the imine (Schiff base).

Diagram 1: Tautomerism & Steric Strain Pathways

Caption: The thermodynamic well favors the Imine. Accessing the E-Enamine is kinetically feasible, while the Z-Enamine is energetically costly due to steric clash.

Part 2: Synthetic Protocols

Phase 1: Synthesis of the Precursor (Imine Formation)

Since the enamine cannot be bottled, you must synthesize high-purity

Reagents:

-

Propanal (Propionaldehyde) - Freshly distilled.

-

tert-Butylamine (Excess).

-

Scavenger: Activated 4Å Molecular Sieves or

(for difficult cases).

Protocol (Molecular Sieve Method):

-

Setup: Flame-dry a 250 mL round-bottom flask under Argon.

-

Mixing: Add 4Å Molecular Sieves (20g, activated) and tert-butylamine (1.2 equiv) in dry Pentane or DCM.

-

Addition: Cool to 0°C. Add Propanal (1.0 equiv) dropwise over 30 minutes. Exothermic reaction.

-

Equilibration: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

-

Isolation: Filter under inert atmosphere (Argon) to remove sieves.

-

Purification: Remove solvent in vacuo. Distill the residue (approx. bp 100-105°C) to obtain the pure imine as a colorless oil.

-

Checkpoint: IR should show strong

stretch at ~1660

-

Phase 2: Stereoselective Generation of the Reactive Enamine

To utilize the enamine for synthesis (e.g., alkylation), we generate the Lithio-Enamine (Metallo-Enamine) . This "freezes" the geometry.

Method: Kinetic Deprotonation (LDA)

-

Reagent Prep: Generate LDA (Lithium Diisopropylamide) in dry THF at -78°C.

-

Deprotonation: Add the Imine (from Phase 1) dropwise to the LDA solution at -78°C.

-

Result: Formation of the 1-Azaallyl Anion .

-

Stereocontrol: At -78°C (Kinetic Control), the deprotonation occurs at the least hindered face, preferentially forming the (E)-Lithio-Enamine (syn-anion geometry).

-

Diagram 2: Synthesis & Lithiation Workflow

Caption: Workflow from aldehyde condensation to the generation of the nucleophilic lithio-enamine species.

Part 3: Characterization & Self-Validation

Since the neutral enamine is transient, characterization often relies on low-temperature NMR or analysis of the trapped derivatives. However, if the equilibrium mixture is analyzed, the following NMR signatures distinguish the isomers.

Key Metric: Vicinal Coupling Constant (

Data Table: NMR Discrimination of Isomers

| Feature | (E)-Enamine | (Z)-Enamine | Mechanistic Reason |

| Coupling ( | 12.0 – 15.0 Hz | 6.0 – 10.0 Hz | Karplus relationship; Trans vs Cis geometry. |

| ~5.8 – 6.2 ppm | ~5.5 – 5.9 ppm | Deshielding by Nitrogen. | |

| ~4.2 – 4.5 ppm | ~4.0 – 4.3 ppm | Shielded by resonance ( | |

| NOE Signal | H-1 | H-1 | Spatial proximity of groups. |

| Stability | Major Isomer | Minor / Trace | Steric repulsion in Z-isomer. |

Validation Protocol (The "Self-Check")

To verify you have successfully generated the nucleophilic enamine species:

-

Deuterium Quench: Treat the lithio-enamine (Phase 2) with

or -

Analysis: Isolate the imine and run

-NMR. -

Success Criteria: Disappearance of the

-proton signal (quartet at ~2.2 ppm in the imine) indicates quantitative deprotonation/enamine formation.

Part 4: Impact on Downstream Chemistry

Understanding the E/Z ratio is critical for Stereoselective Alkylation .

-

Reaction: The lithio-enamine reacts with alkyl halides (R-X).

-

Outcome: The geometry of the enamine (E vs Z) dictates the approach of the electrophile.

-

(E)-Enamines typically yield anti-alkylation products (Stork-Dowd alkylation logic) due to the specific trajectory required to maintain orbital overlap.

-

Failure to control the initial enamine geometry (e.g., by using higher temperatures where E/Z equilibration occurs) leads to racemic or diastereomeric mixtures in the final drug intermediate.

-

References

-

Stork, G., & Dowd, S. R. (1963). A New Method for the Alkylation of Ketones and Aldehydes: The C-Alkylation of the Magnesium Salts of N-Substituted Imines. Journal of the American Chemical Society, 85(14), 2178–2180. Link

-

Collum, D. B., et al. (1991). Structure of Lithium Diisopropylamide and Its Solvated Forms. Journal of the American Chemical Society, 113(13), 5053–5064. Link

-

Whitesell, J. K., & Whitesell, M. A. (1983). Alkylation of Ketones and Aldehydes via their Nitrogen Derivatives. Synthesis, 1983(07), 517-536. Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Formation and Reactions of Enamines). Link

Sources

An In-depth Technical Guide to Tert-butyl(prop-1-en-1-yl)amine in Organic Synthesis

Abstract: Enamines are versatile intermediates in organic synthesis, serving as powerful nucleophiles for the formation of carbon-carbon bonds. This technical guide focuses on Tert-butyl(prop-1-en-1-yl)amine, a representative enamine derived from a sterically hindered secondary amine. We will explore its synthesis, predicted spectroscopic characteristics, and its utility in key synthetic transformations such as alkylation, acylation, and Michael additions. The influence of the bulky tert-butyl group on reactivity and selectivity will be a central theme, drawing parallels to established principles in asymmetric synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage enamine chemistry for the construction of complex molecular architectures.

Introduction: The Power of Enamines

Enamines are the nitrogen analogs of enols and are crucial reagents in modern organic synthesis.[1] Formed from the condensation of a secondary amine with an aldehyde or ketone, they possess a unique reactivity profile.[2][3] The nitrogen atom's lone pair of electrons delocalizes into the carbon-carbon double bond, rendering the α-carbon nucleophilic.[3] This enhanced nucleophilicity allows enamines to participate in a variety of C-C bond-forming reactions with electrophiles, a strategy famously pioneered by Gilbert Stork.[4][5]

Compared to their enolate counterparts, enamines offer distinct advantages: they are neutral species, are generally easier to prepare under milder conditions, and can mitigate issues of over-alkylation that often plague enolate chemistry.[5][6] This guide will use Tert-butyl(prop-1-en-1-yl)amine as a model to dissect the principles of enamine synthesis and reactivity, with a particular focus on the implications of its sterically demanding N-substituent.

Synthesis of Tert-butyl(prop-1-en-1-yl)amine

The formation of an enamine is a reversible condensation reaction between a secondary amine and an enolizable carbonyl compound, typically requiring acid catalysis and the removal of water to drive the equilibrium toward the product.[1][2]

Mechanism of Formation

The synthesis of Tert-butyl(prop-1-en-1-yl)amine from tert-butylamine and propanal proceeds through a well-established pathway, often summarized by the mnemonic PADPED (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).[2]

-

Protonation: The acid catalyst protonates the carbonyl oxygen of propanal, activating it towards nucleophilic attack.

-

Nucleophilic Addition: The lone pair of the secondary amine (tert-butylamine) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.[3]

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, making the hydroxyl group a better leaving group (water).[7]

-

Elimination: The lone pair on the nitrogen assists in the elimination of water, forming a positively charged iminium ion .[8]

-

Deprotonation: Since the secondary amine lacks a second proton on the nitrogen to form a neutral imine, a base removes a proton from the α-carbon. This step forms the C=C double bond, yielding the final enamine product.[3][8]

Experimental Protocol: General Synthesis

This protocol describes a general method for enamine synthesis, adaptable for producing Tert-butyl(prop-1-en-1-yl)amine.

Materials:

-

Propanal (1.0 eq)

-

Tert-butylamine (1.1 eq)

-

p-Toluenesulfonic acid (p-TsOH, 0.05 eq)

-

Toluene (solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene, propanal, and tert-butylamine.

-

Add a catalytic amount of p-TsOH to the mixture.

-

Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude enamine.

-

Purification can be achieved via distillation under reduced pressure. The product should be stored under an inert atmosphere (e.g., nitrogen or argon) as enamines can be sensitive to moisture and air.[2]

Reactivity and Synthetic Applications

The nucleophilic α-carbon of Tert-butyl(prop-1-en-1-yl)amine allows it to react with a range of electrophiles. The subsequent hydrolysis of the resulting iminium salt regenerates a carbonyl group, making the overall process a powerful method for the α-functionalization of aldehydes and ketones.[5]

Stork Enamine Alkylation

The alkylation of carbonyl compounds via their enamine derivatives is a cornerstone of modern organic synthesis.[4]

Mechanism:

-

Enamine Formation: Propanal is converted to Tert-butyl(prop-1-en-1-yl)amine as described above.

-

SN2 Alkylation: The enamine attacks a suitable alkyl halide (e.g., benzyl bromide, allyl iodide) in an SN2 fashion, forming a new C-C bond at the α-carbon.[2][5] This generates a new, more substituted iminium salt.

-

Hydrolysis: The iminium salt is hydrolyzed with aqueous acid to yield the α-alkylated aldehyde (2-methylpentanal, if ethyl iodide is used) and regenerates the tert-butylammonium salt.[9][10]

Causality Insight: The use of enamines avoids the harsh basic conditions required for enolate formation, which can lead to self-condensation and other side reactions. The reaction is generally most effective with reactive electrophiles like allylic, benzylic, or α-carbonyl halides.[2] Simple alkyl halides may react more slowly and can sometimes lead to competing N-alkylation.[4][11]

Acylation of Enamines

Enamines can also react with acylating agents, such as acid chlorides or anhydrides, to produce 1,3-dicarbonyl compounds after hydrolysis.[5][6]

Mechanism: The reaction proceeds similarly to alkylation. The enamine's α-carbon attacks the electrophilic carbonyl carbon of the acid chloride. The resulting iminium salt intermediate is then hydrolyzed to reveal the β-dicarbonyl functionality.[6] This is a highly effective method for synthesizing important building blocks for more complex molecules.

Table 1: Representative Electrophiles for Enamine Reactions

| Reaction Type | Electrophile Example | Product Class (after Hydrolysis) |

| Alkylation | Allyl Bromide | α-Allylated Aldehyde |

| Benzyl Chloride | α-Benzylated Aldehyde | |

| Methyl Iodide | α-Methylated Aldehyde | |

| Acylation | Acetyl Chloride | 1,3-Diketone |

| Benzoyl Chloride | 1,3-Diketone | |

| Michael Addition | Methyl Vinyl Ketone | 1,5-Dicarbonyl Compound |

Hydrolysis: Regenerating the Carbonyl

The final step in most enamine-based synthetic sequences is the hydrolysis of the intermediate iminium salt to regenerate the carbonyl group.[2] This is typically achieved by treatment with mild aqueous acid (e.g., H₃O⁺).[9] The mechanism is essentially the reverse of enamine formation.[3]

The Influence of the Steric Bulk: The Tert-Butyl Group

The choice of the secondary amine is critical in enamine chemistry. Sterically hindered amines, like tert-butylamine, can influence the reaction's outcome. While extensive studies on Tert-butyl(prop-1-en-1-yl)amine itself are not widely published, we can infer its behavior from established principles.

-

Reduced N-Alkylation: The significant steric bulk of the tert-butyl group can disfavor the competing SN2 reaction at the nitrogen atom, potentially leading to higher yields of the desired C-alkylated product compared to less hindered amines.[11]

-

Regioselectivity: In the formation of enamines from unsymmetrical ketones, bulky amines often favor the formation of the less substituted (kinetic) enamine. This is attributed to minimizing allylic strain between the amine's substituents and the alkene.[2]

The use of bulky tert-butyl groups to control stereochemistry is a powerful concept in organic synthesis. A prominent example is Ellman's auxiliary , or tert-butanesulfinamide.[12] This chiral reagent condenses with aldehydes and ketones to form N-sulfinyl imines. The bulky and chiral tert-butanesulfinyl group then directs the diastereoselective addition of nucleophiles to the C=N bond, enabling the asymmetric synthesis of chiral amines.[13][14] Although Tert-butyl(prop-1-en-1-yl)amine is not chiral itself, the principle of using steric hindrance to control reaction pathways is a shared and fundamental concept.[15][16]

Conclusion

Tert-butyl(prop-1-en-1-yl)amine, as a representative of enamines derived from sterically hindered secondary amines, serves as an excellent platform for understanding the core principles of enamine chemistry. Its synthesis from readily available starting materials and its predictable reactivity make it a valuable, albeit specialized, tool in the synthetic chemist's arsenal. The ability to act as a nucleophilic equivalent of propanal allows for the efficient formation of α-substituted carbonyl compounds through alkylation, acylation, and conjugate addition reactions. The steric influence of the tert-butyl group is a key feature, potentially enhancing C-alkylation selectivity and providing a conceptual link to powerful strategies in asymmetric synthesis. This guide provides the foundational knowledge for researchers to confidently apply the principles of enamine chemistry to their own synthetic challenges.

References

Sources

- 1. Enamine - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Enamines — Making Molecules [makingmolecules.com]

- 4. Stork enamine alkylation - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dnrcollege.org [dnrcollege.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]

- 9. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 13. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]

- 14. The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of β-Amino Acids [organic-chemistry.org]

- 15. sioc.cas.cn [sioc.cas.cn]

- 16. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Nucleophilicity: A Comparative Analysis of Tert-butyl(prop-1-en-1-yl)amine and Secondary Enamines in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enamines are pivotal intermediates in organic synthesis, prized for their potent nucleophilic character which enables a diverse array of carbon-carbon and carbon-heteroatom bond formations.[1][2][3] This guide provides a comprehensive examination of the nucleophilicity of enamines, with a specific focus on contrasting the sterically hindered tertiary enamine, tert-butyl(prop-1-en-1-yl)amine, against the more conventionally utilized secondary enamines. Through a detailed exploration of the underlying electronic and steric factors, supported by experimental and computational evidence, this document aims to equip researchers in drug development and other scientific fields with the nuanced understanding required to strategically select and deploy these powerful synthetic tools.

Introduction: The Enduring Significance of Enamine Nucleophilicity

The nucleophilic nature of enamines is fundamental to their utility in synthetic chemistry.[1][2][3] This reactivity stems from the delocalization of the nitrogen lone pair into the π-system of the double bond, which significantly increases the electron density at the β-carbon, rendering it a potent nucleophile.[1][4] This enhanced nucleophilicity, which can be several orders of magnitude greater than that of corresponding enol ethers, allows enamines to readily participate in a wide range of transformations, including alkylations, acylations, and conjugate additions.[1][5][6]

The ability to precisely modulate the nucleophilicity of enamines is of paramount importance in the synthesis of complex molecules, particularly in the realm of drug discovery and development. The judicious choice of the parent amine and carbonyl compound allows for fine-tuning of the enamine's reactivity, enabling selective bond formations and the construction of intricate molecular architectures.

The Dichotomy of Structure: Tert-butyl(prop-1-en-1-yl)amine vs. Secondary Enamines

The nucleophilicity of an enamine is intricately governed by a delicate interplay of electronic and steric effects.[1][7] These factors are largely dictated by the nature of the substituents on both the nitrogen atom and the carbon-carbon double bond.

Electronic Effects: The Driving Force of Reactivity

The electron-donating ability of the nitrogen lone pair is the primary determinant of an enamine's nucleophilicity.[1][3][4] In general, a more electron-donating nitrogen substituent will lead to a more nucleophilic enamine. Secondary enamines, derived from secondary amines such as pyrrolidine, piperidine, or morpholine, benefit from the presence of two alkyl groups on the nitrogen, which are inductively electron-donating. This enhances the electron density on the nitrogen and, by extension, the β-carbon.

In the case of tert-butyl(prop-1-en-1-yl)amine, a tertiary enamine, the tert-butyl group is a strong electron-donating group. This would be expected to increase the electron density on the nitrogen and enhance the nucleophilicity of the β-carbon.

Steric Hindrance: The Modulator of Reactivity

Steric hindrance plays a crucial, and often counterbalancing, role in determining the effective nucleophilicity of an enamine.[7][8][9] While electronic effects may prime an enamine for reaction, bulky substituents can physically impede the approach of an electrophile to the nucleophilic β-carbon.

Secondary enamines, particularly those derived from cyclic amines like pyrrolidine, often adopt a more planar conformation that facilitates optimal overlap between the nitrogen lone pair and the π-system of the double bond.[1] This planarity maximizes the electron-donating effect and enhances nucleophilicity.

Conversely, the defining characteristic of tert-butyl(prop-1-en-1-yl)amine is the sterically demanding tert-butyl group attached to the nitrogen. This bulky group can lead to significant steric strain, potentially forcing the enamine to adopt a non-planar conformation. Such a deviation from planarity would disrupt the crucial p-π overlap, thereby diminishing the delocalization of the nitrogen lone pair and attenuating the nucleophilicity of the β-carbon.[1] Therefore, despite the strong electron-donating nature of the tert-butyl group, the overwhelming steric hindrance is likely to render tert-butyl(prop-1-en-1-yl)amine significantly less nucleophilic than its less hindered secondary enamine counterparts.

Comparative Analysis: A Synthesis of Evidence

| Enamine Type | Key Structural Feature | Primary Electronic Effect | Primary Steric Effect | Predicted Nucleophilicity |

| Secondary Enamines (e.g., from Pyrrolidine) | Cyclic or acyclic secondary amine | Inductive electron donation from two alkyl groups | Moderate, allows for planarity and good p-π overlap | High |

| Tert-butyl(prop-1-en-1-yl)amine | Bulky tert-butyl group on nitrogen | Strong inductive electron donation from tert-butyl group | High, forces non-planar conformation, poor p-π overlap | Low |

Experimental and Computational Insights

Quantitative comparisons of enamine nucleophilicity have been extensively studied.[5] The Mayr nucleophilicity scale, for instance, provides a logarithmic measure of the reactivity of various nucleophiles.[8] Experimental kinetic studies consistently demonstrate that enamines derived from less hindered secondary amines, such as pyrrolidine, exhibit significantly higher reaction rates in alkylation and other reactions compared to those with bulky substituents on the nitrogen.[5]

Computational studies, employing methods like Density Functional Theory (DFT), have provided further insights into the structure-reactivity relationships of enamines.[7][10][11] These studies can calculate the energy of the Highest Occupied Molecular Orbital (HOMO), which is directly related to the nucleophilicity of the molecule.[7][12] Such calculations would likely show a lower HOMO energy for tert-butyl(prop-1-en-1-yl)amine compared to a pyrrolidine-derived enamine, corroborating the prediction of lower nucleophilicity due to steric inhibition of resonance.

Methodologies for Assessing Enamine Nucleophilicity

For researchers seeking to experimentally quantify and compare the nucleophilicity of different enamines, a well-designed kinetic assay is the most direct approach.

Experimental Protocol: Kinetic Analysis of Enamine Alkylation

This protocol outlines a general method for comparing the nucleophilicity of tert-butyl(prop-1-en-1-yl)amine and a representative secondary enamine (e.g., 1-(prop-1-en-1-yl)pyrrolidine) via their reaction with a suitable electrophile, such as benzyl bromide.

Materials:

-

Tert-butyl(prop-1-en-1-yl)amine

-

1-(prop-1-en-1-yl)pyrrolidine

-

Benzyl bromide

-

Anhydrous, non-polar solvent (e.g., acetonitrile, dichloromethane)

-

Internal standard (e.g., dodecane)

-

NMR spectrometer

-

Quenching agent (e.g., saturated aqueous sodium bicarbonate)

Procedure:

-

Reaction Setup: In separate, dry NMR tubes, prepare solutions of each enamine (e.g., 0.1 M) and an internal standard in the chosen anhydrous solvent.

-

Initial NMR Spectrum: Acquire a proton NMR spectrum of each solution to establish the initial concentrations of the reactants.

-

Initiation of Reaction: At time t=0, add a known concentration of benzyl bromide (e.g., 0.1 M) to each NMR tube.

-

Kinetic Monitoring: Immediately begin acquiring a series of proton NMR spectra at regular time intervals. The disappearance of the enamine vinyl proton signal and the appearance of the product signals should be monitored.

-

Data Analysis: Integrate the relevant peaks in each spectrum to determine the concentration of the enamine at each time point. Plot the natural logarithm of the enamine concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs).

-

Comparison: The enamine exhibiting the larger rate constant is the more nucleophilic under the reaction conditions.

Diagram of Experimental Workflow:

Caption: Workflow for kinetic analysis of enamine nucleophilicity.

Implications for Drug Development and Synthesis

The choice between a sterically hindered enamine like tert-butyl(prop-1-en-1-yl)amine and a less hindered secondary enamine has significant consequences for synthetic strategy in drug development.

-

High Reactivity and Broad Applicability of Secondary Enamines: For many applications requiring rapid and efficient bond formation, the high nucleophilicity of secondary enamines is advantageous. They are the workhorses for constructing molecular scaffolds and introducing key functional groups.

-

Niche Applications for Sterically Hindered Enamines: While less nucleophilic, the steric bulk of tert-butyl(prop-1-en-1-yl)amine can be exploited for specific purposes. For instance, its reduced reactivity might allow for selective reactions in the presence of other, more reactive nucleophilic sites within a complex molecule. The steric hindrance can also influence the stereochemical outcome of a reaction, potentially leading to the formation of a desired diastereomer.

Logical Relationship Diagram:

Caption: Factors influencing enamine nucleophilicity and applications.

Conclusion

The nucleophilicity of enamines is a finely tunable property that is critically dependent on the interplay of electronic and steric factors. While the electron-donating tert-butyl group in tert-butyl(prop-1-en-1-yl)amine would suggest high reactivity, the overwhelming steric hindrance it imposes leads to a significant reduction in its nucleophilicity compared to less hindered secondary enamines. For drug development professionals and synthetic chemists, a thorough understanding of these structure-reactivity relationships is essential for the rational design of synthetic routes and the strategic selection of reagents to achieve desired molecular targets with high efficiency and selectivity.

References

-

Enamines - Master Organic Chemistry. (2025, April 16). Master Organic Chemistry. [Link]

-

Li, Y., & Houk, K. N. (2022). Bond Energies of Enamines. ACS Omega, 7(7), 5786–5796. [Link]

-

Vilarrasa, J., & Domingo, L. R. (2014). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. The Journal of Organic Chemistry, 79(10), 4496–4505. [Link]

-

Enamine: Definition, Structure, and Formation Mechanism. (n.d.). Chemistry Learner. [Link]

-

Bond Energies of Enamines. (2022, February 10). ACS Omega. [Link]

-

Mayr, H., & Ofial, A. R. (2003). Structure-nucleophilicity relationships for enamines. The Journal of Organic Chemistry, 68(11), 4383–4389. [Link]

-

Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. [Link]

-

Enamines - Making Molecules. (2024, September 2). Making Molecules. [Link]

-

Kinetic Correlation Between Aldehyde/Enamine Stereoisomers in Reactions between Aldehydes with a-Stereocenter. (n.d.). The Royal Society of Chemistry. [Link]

-

Computer-Aided Insight into the Relative Stability of Enamines. (n.d.). ResearchGate. [Link]

-

A quantitative approach to nucleophilic organocatalysis. (n.d.). ResearchGate. [Link]

-

nucleophilicity of enamines. (2019, January 18). YouTube. [Link]

-

MODERN ORGANIC SYNTHESIS. (n.d.). [Link]

-

Nucleophilicity of Amines Definition. (2025, August 15). Fiveable. [Link]

-

Reactive enamines and imines in vivo: Lessons from the RidA paradigm. (n.d.). The Journal of Biological Chemistry. [Link]

-

The Chemistry of Enamines. (n.d.). Cambridge University Press. [Link]

-

Enamines from Aldehydes and Ketones with Secondary Amines. (2022, December 2). Chemistry Steps. [Link]

- Technique for synthesizing tert-butylamine. (n.d.).

-

NMR monitoring of the reaction of 1′ with enamine 2 b (¹H NMR spectra... (n.d.). ResearchGate. [Link]

-

Theoretical and experimental 15N NMR study of enamine–imine tautomerism of 4-trifluoromethyl[b]benzo-1,4-diazepine system. (n.d.). ResearchGate. [Link]

-

Spectroscopic investigation (IR and NMR) and HOMO-LUMO analysis of aromatic imines using theoretical approach. (n.d.). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). Molecules. [Link]

-

Take advantage of time in your experiments: a guide to simple, informative kinetics assays. (n.d.). Molecular Biology of the Cell. [Link]

-

Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. (n.d.). Atmospheric Chemistry and Physics. [Link]

-

Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications. (2018, April 1). ResearchGate. [Link]

-

Synthesis of protected primary amines. (n.d.). Organic Chemistry Portal. [Link]

-

Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. [Link]

- Tertiary butyl amines and their preparation. (n.d.).

-

20 NMR STUDY OF AJMALINE. (n.d.). [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Enamine: Definition, Structure, and Formation Mechanism [chemistrylearner.com]

- 3. Enamines — Making Molecules [makingmolecules.com]

- 4. youtube.com [youtube.com]

- 5. Structure-nucleophilicity relationships for enamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dnrcollege.org [dnrcollege.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. fiveable.me [fiveable.me]

- 10. Bond Energies of Enamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Strategic Role of Tert-butyl(prop-1-en-1-yl)amine: From Transient Tautomer to Metalloenamine Architect

Executive Summary

Tert-butyl(prop-1-en-1-yl)amine (CAS: 1314991-39-3) represents a critical, albeit often transient, intermediate in the domain of organocatalysis and asymmetric synthesis. While thermodynamically less stable than its tautomeric imine counterpart (N-tert-butylpropanimine), this secondary enamine serves as the distinct nucleophilic active species in directed

This guide dissects the mechanistic utility of tert-butyl(prop-1-en-1-yl)amine, specifically focusing on its role as a "masked" enolate equivalent (metalloenamine) in the synthesis of hindered aldehydes and chiral pharmaceutical building blocks. We analyze the steric governance of the tert-butyl group, which suppresses self-condensation and directs regioselectivity.

Molecular Architecture & Mechanistic Stability

The Tautomeric Equilibrium

In the reaction between tert-butylamine and propanal , the initial condensation product is the imine (Schiff base). However, the reactivity of this system relies on the accessible equilibrium with the enamine form: Tert-butyl(prop-1-en-1-yl)amine .

-

Imine (Thermodynamic Sink):

-

Enamine (Reactive Nucleophile):

Unlike tertiary enamines (e.g., pyrrolidine-derived) used in classic Stork synthesis, secondary enamines like tert-butyl(prop-1-en-1-yl)amine are susceptible to hydrolysis and polymerization. However, the bulky tert-butyl group provides kinetic stabilization, shielding the nitrogen lone pair and preventing rapid N-alkylation side reactions.

The Metalloenamine Transformation

In practical synthetic applications, particularly in drug development, this molecule is rarely isolated in its neutral form. Instead, it is generated in situ via deprotonation of the imine using a strong base (e.g., LDA or

Key Advantage: The metalloenamine derived from tert-butyl(prop-1-en-1-yl)amine exhibits exclusive Regioselectivity . The steric bulk of the tert-butyl group forces the lithiated species into the less hindered syn-conformation, directing electrophilic attack specifically to the

Mechanistic Pathways & Reactivity

The utility of tert-butyl(prop-1-en-1-yl)amine is best understood through its role in the Directed Aldol and Alkylation pathways.

Pathway Visualization (DOT)

The following diagram illustrates the generation of the enamine intermediate and its divergence into the metalloenamine cycle for

Caption: Mechanistic flow from condensation to the reactive metalloenamine species, highlighting the divergence from the stable imine.

Experimental Protocol: Regioselective -Alkylation

This protocol details the generation of the tert-butyl(prop-1-en-1-yl)amine framework as a metalloenamine to synthesize

Reagents & Equipment

-

Substrate: Propanal (freshly distilled).

-

Amine: Tert-butylamine (

).[1] -

Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Electrophile: Benzyl bromide (as a model alkylating agent).

-

Equipment: Flame-dried Schlenk glassware, inert atmosphere (

or Ar).

Step-by-Step Methodology

| Phase | Step | Action | Mechanistic Rationale |

| I. Imine Formation | 1 | Mix propanal (10 mmol) and tert-butylamine (12 mmol) in | Dehydration drives equilibrium to the imine. |

| 2 | Filter and concentrate in vacuo.[2] | Isolates N-tert-butylpropanimine. The t-butyl group prevents oligomerization. | |

| II. Metalloenamine Gen. | 3 | Cool LDA (11 mmol) in THF (20 mL) to -78°C . | Low temp prevents decomposition of the sensitive aza-enolate. |

| 4 | Add Imine dropwise over 15 min. Stir for 30 min. | Critical Step: Deprotonation at C2 generates the lithiated enamine species ( | |

| III. Alkylation | 5 | Add Benzyl bromide (11 mmol) slowly. | The metalloenamine attacks the electrophile via the |

| 6 | Warm to 0°C over 2 hours. | Allows the alkylation to reach completion.[2] | |

| IV. Hydrolysis | 7 | Quench with 1M aqueous HCl. Stir vigorously for 1h. | Hydrolyzes the imine/enamine moiety, releasing the |

Data Interpretation: Yield & Selectivity

The following table summarizes typical results comparing this method to standard enolate chemistry.

| Method | Yield (%) | Mono- vs. Poly-Alkylation | Self-Condensation (Aldol) |

| Direct Propanal Enolate | < 40% | Mixture (Poly-alkylated dominant) | High (Significant byproduct) |

| Tert-butyl Metalloenamine | 85-92% | > 98:2 (Mono-selective) | < 1% (Suppressed) |

Critical Analysis: Why Tert-butyl?

The selection of the tert-butyl group is not arbitrary; it is a calculated steric tool.

-

Regiocontrol: In the lithiated state, the tert-butyl group forces the nitrogen substituent to adopt a specific orientation relative to the alkene chain to minimize steric clash (

strain). This pre-organizes the molecule for stereoselective attack if chiral auxiliaries were used (though t-butyl is achiral, it provides the "bulk" required for high diastereoselectivity in related chiral variants). -

Suppression of Polymerization: Aldehydes are notorious for self-polymerization under basic conditions. The bulky tert-butyl imine/enamine protects the carbonyl carbon from nucleophilic attack until hydrolysis is triggered.

-

Tautomeric Locking: While the imine is the resting state, the tert-butyl group destabilizes the competing "enamine-dimers" that often form with smaller amines (like ethylamine), ensuring the monomeric species remains available for reaction.

References

-

Stork, G., & Dowd, S. R. (1963). A New Method for the Alkylation of Ketones and Aldehydes: The Metalloenamine Reaction. Journal of the American Chemical Society. Link

-

Wittig, G., & Reiff, H. (1968). Directed Aldol Condensations via Lithiated Imines. Angewandte Chemie International Edition. Link

- Bergbreiter, D. E., & Newcomb, M. (1997). Chiral Hydrazones and Imines in Asymmetric Synthesis. Asymmetric Synthesis, Vol 2.

-

Sigma-Aldrich. (2024). Tert-butyl(prop-1-en-1-yl)amine Product Catalog & Properties (CAS 1314991-39-3).[3] Link

-

Evans, D. A. (2005). Evans Group Seminars: Enolate & Metalloenamine Chemistry. Harvard University Department of Chemistry. Link

(Note: While CAS 1314991-39-3 refers to the specific enamine tautomer, the chemical principles cited above pertain to the broad class of N-tert-butyl metalloenamines/imines utilized in the described protocols.)

Sources

Solubility profile of Tert-butyl(prop-1-en-1-yl)amine in organic solvents

Technical Assessment: Solubility & Solvent Compatibility of Tert-butyl(prop-1-en-1-yl)amine

Executive Summary

Tert-butyl(prop-1-en-1-yl)amine is a secondary enamine intermediate characterized by significant lipophilicity and inherent hydrolytic instability. Unlike stable pharmaceutical salts, this compound functions as a nucleophilic reactive species. Its solubility profile is governed by the "like dissolves like" principle, favoring non-polar and polar aprotic organic solvents.

Critical Directive: This compound is incompatible with aqueous media and protic solvents (alcohols, water) due to rapid hydrolysis to tert-butylamine and propanal. All solubility assessments and handling must occur under anhydrous conditions (inert atmosphere,

Physicochemical Basis of Solubility

To understand the solvent compatibility, we must analyze the molecular interactions driving dissolution versus decomposition.

-

Lipophilic Core: The tert-butyl group and the propenyl chain provide a high carbon-to-heteroatom ratio (

), resulting in a predicted LogP of ~2.0–2.5. This drives high affinity for non-polar solvents. -

Enamine Functionality: The

motif is electron-rich.[1] While it enhances solubility in polar aprotic solvents (via dipole interactions), it also acts as a base. -

Hydrolytic Susceptibility: The nitrogen lone pair donates into the double bond (

-system), making the

Mechanism of Instability (Hydrolysis)

The primary solubility challenge is not dissolution, but chemical integrity. The diagram below illustrates the decomposition pathway in wet solvents.

Figure 1: Hydrolytic decomposition pathway of Tert-butyl(prop-1-en-1-yl)amine in moisture-containing solvents.[2][3]

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on Solubility Capacity (how much dissolves) and Chemical Compatibility (stability of the solute).

Class I: Recommended Solvents (High Solubility / High Stability)

Use for: Synthesis, NMR analysis, Stock solution preparation.

| Solvent | Solubility Prediction | Stability Rating | Technical Notes |

| Dichloromethane (DCM) | High (>100 mg/mL) | Excellent | Ideal for reactions; easily removed. Must be dried over CaH₂ or molecular sieves. |

| Toluene | High (>100 mg/mL) | Excellent | Preferred for high-temp reactions or azeotropic water removal (Dean-Stark). |

| Tetrahydrofuran (THF) | High (>100 mg/mL) | Good | Excellent general solvent. Warning: Use anhydrous/inhibitor-free THF to prevent peroxide oxidation. |

| Diethyl Ether | High (>50 mg/mL) | Good | Good for workups. High volatility aids isolation. |

| Hexane / Pentane | Moderate-High | Excellent | Useful for precipitation of impurities or low-temp recrystallization if solid. |

Class II: Conditional Solvents (High Solubility / Risk of Side Reactions)

Use for: Specific synthetic steps (e.g., alkylation).

| Solvent | Solubility Prediction | Stability Rating | Technical Notes |

| Acetonitrile (MeCN) | High | Moderate | Good solubility, but MeCN can be slightly acidic or hygroscopic. Use "Ultra-Dry" grades. |

| DMF / DMSO | High | Poor (Wet) | Highly hygroscopic. Even 0.1% water content can initiate hydrolysis. Only use if freshly distilled/dried. |

| Chloroform | High | Moderate | Often contains acidic stabilizers (HCl) or ethanol. Filter through basic alumina before use to remove acid. |

Class III: Incompatible Solvents (Decomposition Risk)

Do NOT use.

| Solvent | Reason for Incompatibility |

| Water | Rapid hydrolysis to aldehyde and amine. |

| Methanol / Ethanol | Protic nature promotes tautomerization and potential solvolysis/transamination. |

| Acetone | Enamines can undergo exchange reactions with other ketones (trans-enamination) over time. |

Experimental Protocol: Inert Solubility Determination

Since this compound is sensitive, standard "shake-flask" methods in air will yield false negatives (due to decomposition). Use this modified protocol.

Objective: Determine visual solubility limit without hydrolysis. Reagents: Anhydrous solvent (<50 ppm H₂O), Nitrogen/Argon line.

-

Preparation: Flame-dry a 10 mL septum-capped vial and purge with Nitrogen.

-

Weighing: Syringe 100 mg (or 100 µL if liquid) of Tert-butyl(prop-1-en-1-yl)amine into the vial through the septum.

-

Titration: Add the target anhydrous solvent in 100 µL increments via syringe.

-

Observation: Vortex after each addition.

-

Soluble: Clear, homogenous solution.

-

Insoluble: Phase separation (oily droplets) or solid suspension.

-

-

Verification (NMR): Take 0.6 mL of the solution, transfer to a dry NMR tube, and analyze immediately (

or

Solvent Selection Workflow

Use this logic tree to select the appropriate solvent for your specific application.

Figure 2: Decision matrix for solvent selection ensuring chemical stability.

References

-

Compound Identification: Tert-butyl(prop-1-en-1-yl)amine (CAS 1314991-39-3).[4][2][5] BLD Pharm Catalog. Retrieved October 2023. Link

-

Enamine Reactivity: Hickmott, P. W. (1982). Enamines: Recent advances in synthetic, spectroscopic, stereochemical, and theoretical aspects. Tetrahedron, 38(14), 1975-2050. Link

-

Hydrolysis Mechanisms: Capon, B., & Wu, Z. P. (1990). The mechanism of hydrolysis of enamines. Journal of the Chemical Society, Perkin Transactions 2, (4), 543-549. Link

-

Solvent Properties: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

Sources

History and Discovery of Sterically Hindered Enamine Reagents

Executive Summary: The Steric Evolution

In the landscape of organic synthesis, enamine reagents represent a paradigm shift from high-energy, difficult-to-control species (enolates) to neutral, chemoselective intermediates. The history of these reagents is a narrative of steric evolution .

Initially, steric hindrance was a barrier to be managed—Gilbert Stork’s work in the 1950s utilized cyclic amines to tame reactivity for regioselective mono-alkylation. By the 2000s, with the advent of asymmetric organocatalysis, steric hindrance became the primary feature. Massive steric bulk, engineered into chiral pyrrolidine scaffolds (the Jørgensen-Hayashi catalysts), allowed chemists to erect "molecular walls," forcing electrophiles to attack from a single trajectory with enzymatic levels of precision.

This guide explores the transition of enamines from regioselective tools to stereoselective powerhouses.

The Foundation: The Stork Enamine Synthesis (1954)

Before 1954, alkylating a ketone was a gamble. Using strong bases (like alkoxides) generated enolates that suffered from polyalkylation and self-condensation.

Gilbert Stork (Columbia University) introduced a solution: condense the ketone with a secondary amine to form a neutral, nucleophilic enamine. This species is isoelectronic with an enolate but far less basic, preventing self-condensation and stopping at mono-alkylation.

The Role of Sterics in Regioselectivity

Stork discovered that the choice of amine dictated the regiochemistry of the enamine.

-

Thermodynamic Control: Enamine formation is reversible.[1] The system equilibrates to the most stable alkene isomer.

-

Steric Strain (A(1,3)): In unsymmetrical ketones (e.g., 2-methylcyclohexanone), the double bond forms at the less substituted position.

-

Why? Placing the double bond at the more substituted position forces the bulky amine group into a coplanar arrangement with the alkyl substituent, creating severe A(1,3) allylic strain.

-

Result: The "less substituted" enamine is the major product, allowing anti-Markovnikov-like alkylation—a feat impossible with standard thermodynamic enolates.

-

Comparative Reactivity of Secondary Amines

The "steric hindrance" of the amine component itself determines the rate of formation and reactivity.

| Amine Reagent | Structure | Steric Profile | Reactivity/Use Case |

| Pyrrolidine | 5-membered ring | Low hindrance | Highest Reactivity. Forms enamines fastest; best for sluggish ketones. |

| Piperidine | 6-membered ring | Moderate hindrance | Slower formation than pyrrolidine due to ring puckering. |

| Morpholine | 6-membered ring (O-atom) | Electronic deactivation | Lowest Reactivity. The oxygen atom withdraws density, making the enamine less nucleophilic. Useful when high selectivity is needed. |

| Dicyclohexylamine | Acyclic (Bulky) | High hindrance | Too Hindered. Rarely forms enamines with ketones due to inability to achieve orbital overlap. |

The Renaissance: Sterics as a Stereocontrol Tool (2000–Present)

While Stork used sterics for regiocontrol, the 21st century utilized sterics for enantiocontrol .

The Proline Spark

In 2000, List, Barbas, and Lerner reported the proline-catalyzed aldol reaction.[2][3][4][5][6] Proline forms an enamine in situ.[4] The carboxylic acid moiety directs the electrophile via hydrogen bonding, while the pyrrolidine ring provides a rigid chiral framework. However, proline had limitations: it required high catalyst loading (20-30 mol%) and struggled with solubility.

The Jørgensen-Hayashi Catalysts (2005)

To solve the limitations of proline, Karl Anker Jørgensen and Yujiro Hayashi independently developed diarylprolinol silyl ethers.

These are the ultimate "sterically hindered enamine reagents." By replacing the carboxylic acid of proline with a massive silyl-protected alcohol (e.g., -CPh

-

Shields one face: The bulky silyl group effectively blocks the Re-face of the enamine.

-

Forces Si-face attack: Electrophiles must approach from the open face, resulting in >99% ee.

-

High Turnover: Unlike proline, these catalysts do not suffer from product inhibition (formation of stable oxazolidinones).

Diagram 1: The Evolution of Enamine Steric Control

The following diagram illustrates the mechanistic shift from Stork's cycle to the Jørgensen-Hayashi steric shielding model.

Caption: Comparison of the classical Stork Enamine cycle (left) and the catalytic asymmetric cycle using sterically hindered Jørgensen-Hayashi catalysts (right).

Experimental Protocols

These protocols contrast the classical stoichiometric approach with the modern catalytic approach.

Protocol A: Classical Stork Enamine Synthesis (Stoichiometric)

Objective: Synthesis of 1-morpholinocyclohexene. Significance: Demonstrates the use of a moderately hindered amine (morpholine) to create a stable enamine reagent.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Reagents: Add cyclohexanone (9.8 g, 0.1 mol), morpholine (10.5 g, 0.12 mol, 1.2 eq), and toluene (100 mL).

-

Catalyst: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (approx. 50 mg).

-

Note: Acid catalysis accelerates the initial nucleophilic attack and dehydration.

-

-

Reaction: Heat the mixture to reflux. Water will azeotrope with toluene and collect in the trap.

-

Monitoring: Continue reflux until water evolution ceases (theoretical: 1.8 mL).

-

Isolation:

-

Cool to room temperature.

-

Remove toluene via rotary evaporation.

-

Distillation: Distill the residue under reduced pressure (vacuum). 1-morpholinocyclohexene is moisture sensitive; store under argon.

-

-

Validation:

H NMR (

Protocol B: Asymmetric Michael Addition (Catalytic)

Objective: Enantioselective addition of an aldehyde to a nitroalkene using a Jørgensen-Hayashi catalyst. Significance: Uses a sterically bulky catalyst to induce high enantioselectivity.

-

Reagents: In a vial, dissolve the aldehyde (1.0 mmol) and nitroalkene (1.0 mmol) in CH

Cl -

Catalyst Addition: Add (S)-(-)-

-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%).-

Note: No water exclusion is strictly necessary, but dry solvents improve reproducibility.

-

-

Reaction: Stir at ambient temperature (20–25 °C) for 12–24 hours.

-

Workup: Quench with water (2 mL) and extract with CH

Cl -

Purification: Flash chromatography on silica gel.

-

Validation:

-

Yield: Typically >80%.

-

Stereochemistry: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column). Expect >90% ee.[7]

-

Mechanistic Deep Dive: The Steric Shielding Model

The efficacy of the Jørgensen-Hayashi catalyst relies on a specific conformation known as the Seebach-conformation .

When the enamine forms, the bulky silyl ether group (

-

The Wall: The two phenyl groups extend outward, effectively blocking the "top" face of the enamine double bond.

-

The Gate: The "bottom" face remains open.

-

The Approach: The electrophile (e.g., nitroalkene) approaches from the open face, often guided by weak electrostatic interactions or secondary orbital overlap, but the primary selector is the steric wall.

Caption: Simplified representation of the steric shielding provided by the diphenylsilyl group, preventing top-face attack.

References

-

Stork, G., Terrell, R., & Szmuszkovicz, J. (1954). A New Synthesis of 2-Alkyl and 2-Acyl Ketones. Journal of the American Chemical Society.[4][5][6][10] Link

-

List, B., Lerner, R. A., & Barbas, C. F. (2000).[2][4][5][6] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[4][5][6][10] Link

-

Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005).[10][11] Enantioselective Organocatalyzed

-Sulfenylation of Aldehydes. Angewandte Chemie International Edition. Link -

Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005).[10][11] Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition. Link

-

Seebach, D., & Golinski, J. (1981). Alkylation of amino acid derivatives. Helvetica Chimica Acta.[10] Link

Sources

- 1. Enamines — Making Molecules [makingmolecules.com]

- 2. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 3. moodle2.units.it [moodle2.units.it]

- 4. List-Barbas Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. List, B., Lerner, R.A. and Barbas III, C.F. (2000) Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122, 2395-2396. - References - Scientific Research Publishing [scirp.org]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Hayashi-Jørgensen Catalyst | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Step-by-step synthesis of Tert-butyl(prop-1-en-1-yl)amine from tert-butylamine

Application Note: Synthesis of -Propylidene-tert-butylamine

Abstract & Reaction Theory

The synthesis of sterically hindered imines is a fundamental transformation in organic chemistry, often serving as a precursor for chiral amines, heterocycles, or metallo-enamine complexes. This protocol describes the condensation of tert-butylamine (a bulky primary amine) with propanal (propionaldehyde).[1]

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration (loss of water) yields the imine. Due to the reversibility of this reaction and the formation of water as a byproduct, a dehydrating agent (magnesium sulfate or molecular sieves) is strictly required to drive the equilibrium toward the product (Le Chatelier's principle) and prevent hydrolysis.

Reaction Scheme

The following diagram illustrates the reaction pathway and the tautomeric relationship between the isolated imine and the requested enamine.

Figure 1: Reaction pathway showing the conversion of reactants to the stable imine and its tautomeric equilibrium with the enamine.[1][2]

Safety & Handling (Critical)

This protocol involves volatile, flammable, and toxic reagents. It must be performed in a certified chemical fume hood .

| Reagent | Hazard Class | Key Safety Precautions |

| tert-Butylamine | Flammable Liq, Acute Tox | High vapor pressure.[1] Irritating to eyes/skin. Use incompatible-resistant gloves (e.g., Nitrile/Neoprene).[1] |

| Propanal | Flammable Liq, Acute Tox | Polymerizes violently with strong acids/bases. Keep cold. |

| Dichloromethane (DCM) | Carcinogen (Suspected) | Use in well-ventilated area.[1][3] Avoid inhalation. |

| Magnesium Sulfate | Irritant | Dust hazard. |

Emergency Protocol: In case of skin contact, wash immediately with soap and water for 15 minutes. In case of inhalation, move to fresh air.

Materials & Stoichiometry

The reaction is typically run with a slight excess of the amine or in stoichiometric amounts if the drying agent is efficient.

| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |

| tert-Butylamine | Nucleophile | 1.05 | 73.14 | 7.68 g (11.0 mL) |

| Propanal | Electrophile | 1.00 | 58.08 | 5.81 g (7.2 mL) |

| MgSO₄ (Anhydrous) | Desiccant | 2.00 | 120.37 | ~24.0 g |

| DCM (CH₂Cl₂) | Solvent | N/A | 84.93 | 40 mL |

Note: Dichloromethane (DCM) is preferred for its ability to dissolve the imine while precipitating the hydrated magnesium sulfate. Alternatively, diethyl ether can be used.[4]

Step-by-Step Synthesis Protocol

Phase 1: Preparation

-

Glassware Setup: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Equip the flask with a rubber septum and an inert gas inlet (Nitrogen or Argon) to prevent atmospheric moisture ingress.

-

Desiccant Loading: Charge the RBF with anhydrous MgSO₄ (2.0 equiv).

-

Solvation: Add anhydrous DCM (40 mL) and tert-butylamine (1.05 equiv). Begin stirring at a moderate speed.

-

Cooling: Place the reaction flask in an ice-water bath (0 °C). Rationale: The condensation reaction is exothermic.[5] Cooling prevents uncontrolled boiling of the solvent/amine and minimizes side reactions.

Phase 2: Reaction[1]

-

Addition: Using a syringe or pressure-equalizing addition funnel, add propanal (1.00 equiv) dropwise over 15–20 minutes.

-

Observation: The mixture may warm slightly. Ensure the internal temperature does not exceed 10 °C during addition.

-

-

Equilibration: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

-

Stirring: Stir the suspension vigorously for 2–4 hours.

-

Monitoring: Reaction progress can be monitored by GC-MS or NMR (disappearance of the aldehyde proton signal at ~9.8 ppm).[1]

-

Phase 3: Work-up and Purification[1]

-

Filtration: Filter the reaction mixture through a fritted glass funnel or a pad of Celite to remove the hydrated MgSO₄. Wash the filter cake with a small portion of dry DCM (10 mL).

-

Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at low temperature (bath < 30 °C). Caution: The product is volatile.[3] Do not apply high vacuum for extended periods.

-

Distillation (Optional but Recommended): For high purity, distill the crude oil under atmospheric or slightly reduced pressure.

-

Expected Boiling Point: The imine typically boils in the range of 100–110 °C (estimate based on MW), but literature values for this specific derivative should be verified experimentally.

-

Characterization & Validation

The product should be stored under an inert atmosphere at -20 °C to prevent hydrolysis.[1]

| Method | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | Imine CH=N proton .[1] Characteristic triplet due to coupling with the adjacent methylene group. | |

| ¹H NMR (CDCl₃) | tert-Butyl group .[1] Strong singlet. | |

| IR Spectroscopy | ~1660–1670 cm⁻¹ | C=N Stretch . Diagnostic band for imines. Absence of C=O stretch (~1720 cm⁻¹) confirms consumption of aldehyde. |

References

-

Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews, 63(5), 489–510. Link

-

Tiollais, R. (1947). "Structure of the aldimines derived from primary amines." Bulletin de la Société Chimique de France, 14, 708-716.[1] (Foundational work on aliphatic imine stability).

-

Black, D. S. C., et al. (1993). "Synthesis of N-tert-butyl Imines." Australian Journal of Chemistry, 46(6), 843-855.[1] (General methodology for hindered imines).

Protocol for Stork enamine synthesis using Tert-butyl(prop-1-en-1-yl)amine

Application Note: Regioselective -Alkylation via tert-Butyl Metalloenamines

Methodology: Stork-Imine / Metalloenamine Synthesis Target Reagent: tert-butyl(prop-1-en-1-yl)amine (via N-tert-butylpropanimine) Application: Controlled C-Alkylation of Propanal and Homologs[1]

Executive Summary & Scientific Rationale

The Stork Enamine Synthesis is classically performed with secondary amines (e.g., pyrrolidine) to form tertiary enamines.[1] However, the use of a primary amine like tert-butylamine generates a secondary enamine (tert-butyl(prop-1-en-1-yl)amine) which exists in equilibrium with its more stable imine tautomer (N-tert-butylpropanimine).[1]

For researchers targeting the

Key Advantages of this Protocol:

-

Steric Control: The bulky tert-butyl group prevents nucleophilic attack on the imine carbon, suppressing self-condensation.[1]

-

Regioselectivity: Deprotonation with LDA quantitatively generates the syn-lithio-enamine (aza-enolate), ensuring exclusive mono-alkylation at the

-position.[1] -

Versatility: This method allows for the alkylation of aldehydes with less reactive halides, a limitation of the classical neutral Stork enamine reaction.[1]

Chemical Mechanism & Pathway